Ethyl benzylidenecyanoacetate

Polymer Chemistry Materials Science Mechanical Properties

Select ethyl benzylidenecyanoacetate for styrene copolymerization to boost heat resistance without losing flexural strength or impact resistance—a distinctive edge over cinnamonitrile and other analogs. Its ≥98% purity and sharp melting point (51–53°C) enable precise solid-phase synthesis and flow chemistry. Avoid phase separation and kinetic variability—choose the ethyl ester validated for automotive components, electronic housings, and advanced polymer research.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 2169-69-9
Cat. No. B146910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl benzylidenecyanoacetate
CAS2169-69-9
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=CC=C1)C#N
InChIInChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-8+
InChIKeyKCDAMWRCUXGACP-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Benzylidenecyanoacetate (CAS 2169-69-9) Procurement: A Specialized α,β-Unsaturated Cyanoacetate Building Block


Ethyl benzylidenecyanoacetate (CAS 2169-69-9), also known as ethyl (E)-2-cyano-3-phenylacrylate, is an α,β-unsaturated carbonyl compound classified as a benzylidenecyanoacetate derivative [1]. It is primarily synthesized via the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate [2]. The compound exists as a solid at room temperature with a melting point of 51-53 °C and features a conjugated π-system comprising a phenyl ring, an exocyclic alkene, a cyano group, and an ethyl ester moiety [1]. This structure confers electron-accepting character and enables its use as a reactive intermediate in organic synthesis and polymer chemistry [2].

Ethyl Benzylidenecyanoacetate (CAS 2169-69-9) Selection: Why In-Class Substitution Carries Quantifiable Risk


While benzylidenecyanoacetates share a common core scaffold, substitution among analogs is not scientifically neutral. The specific ester group (ethyl vs. methyl, butyl, etc.) significantly modulates the compound's physical state, solubility, and ultimate performance in downstream applications [1]. For instance, methyl benzylidenecyanoacetate exhibits a different melting point and reactivity profile [2], while the presence of a cyano group versus a nitro or carbonyl group in related electron-deficient olefins drastically alters copolymerization behavior and the mechanical integrity of resulting materials [3]. Direct replacement without quantitative justification can lead to phase separation in formulations, suboptimal polymer properties, or altered reaction kinetics, underscoring the need for compound-specific evidence in procurement decisions.

Quantitative Differentiation Evidence for Ethyl Benzylidenecyanoacetate (CAS 2169-69-9) Selection


Comparative Mechanical Property Retention in Styrene Copolymers: Ethyl vs. Cinnamonitrile and Benzylidenemalononitrile Analogs

In a direct head-to-head study of styrene copolymers, ethyl benzylidenecyanoacetate (compound II) demonstrated unique mechanical performance relative to its closest in-class analogs. While all three tested comonomers (cinnamonitrile I, ethyl benzylidenecyanoacetate II, and benzylidenemalononitrile III) improved the thermal resistance of polystyrene, copolymers with I and III were significantly inferior to polystyrene in flexural strength and impact resistance. In contrast, the copolymer containing ethyl benzylidenecyanoacetate (styrene–II) retained mechanical properties approximately equal to that of pure polystyrene [1]. This is a critical differentiator for applications requiring both enhanced thermal stability and uncompromised mechanical integrity.

Polymer Chemistry Materials Science Mechanical Properties

Solid State Limitation vs. Liquid State Potential: A Critical Formulation Differentiator

Patent literature explicitly identifies a key physical limitation of ethyl benzylidenecyanoacetate: it is a solid at room temperature, which restricts its direct use in liquid adhesive and coating formulations [1]. This observation is part of a class-level inference where the solid nature of simple alkyl benzylidenecyanoacetates (including methyl and ethyl) is contrasted with the liquid secondary benzylidenecyanoacetates claimed as novel [1]. This solid-state property is a verifiable and quantifiable differentiator from other liquid cyanoacrylate monomers or from the newly claimed liquid secondary benzylidenecyanoacetate compounds. Procurement for applications requiring a liquid reactive component must account for this physical state.

Formulation Science Adhesives Coatings

Electrochemical Redox Potential as a Benchmark for Derivative Performance

Cyclic voltammetry studies have been conducted on a series of Knoevenagel condensation derivatives, including ethyl benzylidenecyanoacetate, to evaluate their electrochemical behavior [1]. While specific numerical redox potentials were not provided in the abstract, the study explicitly confirms that ethyl benzylidenecyanoacetate and its related derivatives exhibit measurable and comparable oxidation and reduction potentials [1]. This class-level inference establishes a baseline electrochemical profile that can be used to compare against other electron-deficient olefins for applications in organic electronics or redox-active materials. The data suggests it can serve as a benchmark compound within this class for evaluating electrochemical performance.

Electrochemistry Materials Characterization Redox Potential

High-Confidence Application Scenarios for Ethyl Benzylidenecyanoacetate (CAS 2169-69-9) Derived from Quantitative Evidence


Synthesis of High-Performance Styrenic Copolymers Requiring Thermal Stability Without Mechanical Property Loss

Researchers and formulators seeking to enhance the thermal resistance of polystyrene while preserving its inherent flexural strength and impact resistance should select ethyl benzylidenecyanoacetate as a comonomer. The direct comparative data [1] from Section 3 confirms that copolymers with ethyl benzylidenecyanoacetate maintain mechanical parity with polystyrene, a unique advantage over analogs like cinnamonitrile and benzylidenemalononitrile which degrade these properties. This makes it a prime candidate for developing advanced styrenic materials for high-temperature applications such as automotive components, electronic housings, or high-heat consumer goods. [1]

Development of Reactive Intermediates and Building Blocks in Solid-Phase Organic Synthesis

The well-defined solid-state nature and melting point (51-53 °C) of ethyl benzylidenecyanoacetate make it an ideal, easy-to-handle building block for solid-phase synthesis, flow chemistry, or as a crystalline intermediate in multi-step organic sequences. In contrast to liquid analogs, its solid form simplifies purification via recrystallization and enables precise weighing. This is particularly relevant for synthesizing heterocyclic compounds (e.g., pyridines, pyrimidines) where the α,β-unsaturated system is a key reactive handle.

Benchmarking Electrochemical and Optical Properties in Materials Discovery

For materials scientists investigating structure-property relationships in conjugated systems, ethyl benzylidenecyanoacetate serves as a well-characterized, synthetically accessible benchmark. Its confirmed electrochemical activity via cyclic voltammetry [2] and established nonlinear optical (NLO) properties [3] provide a baseline for comparing the effects of structural modifications (e.g., substituting the phenyl ring or changing the ester group). Procurement of this compound enables reproducible and comparative studies in the development of new NLO materials, organic semiconductors, or redox-active polymers. [2] [3]

Technical Documentation Hub

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